N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-METHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidine ring fused with a benzodioxole moiety and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-METHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxyphenylamine with a suitable pyrrolidine derivative under acidic conditions to form the intermediate. This intermediate is then reacted with a benzodioxole carboxylic acid derivative to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-METHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative .
Scientific Research Applications
N-[1-(3-METHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(3-METHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group and has similar biological activities.
5-(4-Methoxyphenyl)-1H-imidazole: Another compound with a methoxyphenyl group, used in similar research applications.
Uniqueness
N-[1-(3-METHOXYPHENYL)-5-OXOPYRROLIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a benzodioxole moiety. This unique structure may confer distinct biological activities and make it a valuable compound for further research .
Properties
Molecular Formula |
C19H18N2O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H18N2O5/c1-24-15-4-2-3-14(9-15)21-10-13(8-18(21)22)20-19(23)12-5-6-16-17(7-12)26-11-25-16/h2-7,9,13H,8,10-11H2,1H3,(H,20,23) |
InChI Key |
CWNFPRSWECLHSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.